Product packaging for Daidzein 4',7-diglucoside(Cat. No.:CAS No. 53681-67-7)

Daidzein 4',7-diglucoside

Cat. No.: B190895
CAS No.: 53681-67-7
M. Wt: 578.5 g/mol
InChI Key: VWEWSCDQMVNOJP-IPOZFMEPSA-N
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Description

Isoflavonoid (B1168493) O-Glycoside Classification

Daidzein-4',7-diglucoside is categorized as an isoflavonoid O-glycoside. foodb.ca This classification stems from its molecular structure, which consists of a daidzein (B1669772) aglycone backbone linked to two glucose units at the 4' and 7 positions. This glycosylation enhances its solubility in comparison to its aglycone form, daidzein. Isoflavonoid O-glycosides are a class of natural products derived from the 3-phenylchromen-4-one structure. foodb.ca

Natural Distribution in Leguminous Plants

Kudzu Root (Pueraria lobata)

Natural Distribution in Leguminous Plants

Daidzein-4',7-diglucoside is predominantly found in leguminous plants. Its presence has been identified in a variety of species within the Leguminosae (Fabaceae) family. biosynth.com

Soybeans (Glycine max) are a well-known source of isoflavones, including daidzein and its glycosidic forms. japsonline.comresearchgate.net While daidzin (B1669773) (daidzein-7-O-glucoside) and its malonylated derivatives are the most abundant isoflavones in raw soybeans, various other glycosylated forms exist. researchgate.nete-jkfn.org Research has identified a range of isoflavone (B191592) glucosides in soybeans, and the profile of these compounds can change with processing. e-jkfn.org

Kudzu root, from the plant Pueraria lobata, is another significant botanical source of Daidzein-4',7-diglucoside. medchemexpress.com The roots of this plant are known to accumulate a diverse array of isoflavonoid glycosides. nih.gov In addition to more abundant isoflavones like puerarin (B1673276), daidzin, and genistin (B1671436), Daidzein-4',7-diglucoside is also present, although typically in much lower quantities. nih.gov One study successfully isolated 42.2 mg of Daidzein-4',7-diglucoside from 500 g of Kudzu root. mdpi.com

Scientific investigations have confirmed the presence of Daidzein-4',7-diglucoside in other plant species as well. It has been isolated from the aerial parts of Ammopiptanthus mongolicus, a plant in the Fabaceae family. researchgate.netresearchgate.netbiocrick.com This was the first time the compound was reported in the Ammopiptanthus genus. researchgate.netresearchgate.netbiocrick.com Additionally, studies have reported the presence of daidzein and its derivatives in Momordica dioica, a perennial climber from the Cucurbitaceae family. researchgate.netnih.gov The compound has also been reported in Maackia amurensis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B190895 Daidzein 4',7-diglucoside CAS No. 53681-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEWSCDQMVNOJP-IPOZFMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201934
Record name Daidzein-4,7-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53681-67-7
Record name Daidzein 4′,7-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daidzein-4,7-diglucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daidzein-4,7-diglucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Isoflavonoid Research

Daidzein-4',7-diglucoside is studied within the broader context of isoflavonoid (B1168493) research, which investigates the biosynthesis, chemical properties, and distribution of these compounds. Isoflavones are primarily found in legumes and are known for their structural similarity to estrogens. researchgate.net Research into isoflavonoid glycosides, such as Daidzein-4',7-diglucoside, often focuses on how glycosylation (the attachment of sugar moieties) affects the compound's properties. mdpi.com

The biosynthesis of isoflavonoid glycosides in plants like Pueraria lobata is a key area of investigation. frontiersin.org Glycosylation is catalyzed by enzymes known as UDP-sugar glycosyltransferases (UGTs). frontiersin.org In P. lobata, specific UGTs are responsible for attaching glucose molecules to the isoflavone (B191592) core at different positions, leading to the formation of various mono- and di-glucosides, including Daidzein-4',7-diglucoside. nih.govfrontiersin.org The study of these enzymatic processes helps to explain the diversity of isoflavonoid structures found in nature. For instance, the enzyme PlUGT2 from P. lobata can catalyze the formation of 4',7-O-diglucosides, although this occurs at a much lower rate than mono-glycosylation, which is consistent with the lower natural abundance of these diglucosides. frontiersin.org

Interactive Data Tables:

Table 1: Classification of Daidzein-4',7-diglucoside

CategoryDescription
Kingdom Organic compounds
Super Class Phenylpropanoids and polyketides
Class Isoflavonoids
Sub Class Isoflavonoid O-glycosides
Direct Parent Isoflavonoid O-glycosides

Source: Adapted from FooDB foodb.ca

Table 2: Documented Botanical Sources of Daidzein-4',7-diglucoside

Plant SpeciesCommon NameFamilyPart(s) where found
Glycine maxSoybeanFabaceaeSeed
Pueraria lobataKudzuFabaceaeRoot
Ammopiptanthus mongolicus-FabaceaeAerial parts
Momordica dioicaSpiny GourdCucurbitaceaeFruit
Maackia amurensisAmur MaackiaFabaceae-

Sources: japsonline.comresearchgate.netmedchemexpress.comresearchgate.netresearchgate.netbiocrick.comresearchgate.netnih.govnih.gov

Daidzein-4,7-diglucoside: A Deep Dive into its Biochemical Origins

Daidzein-4,7-diglucoside, a naturally occurring isoflavone, is a product of complex biosynthetic and biotransformation pathways within plants. This article explores the intricate enzymatic processes that lead to the formation of this compound, from the synthesis of its precursor, daidzein (B1669772), to the specific glycosylation events that yield the final diglucoside structure.

Isolation and Synthetic Methodologies for Daidzein 4,7 Diglucoside

Extraction Techniques from Natural Sources

The initial step in obtaining Daidzein-4,7-diglucoside from plant material is extraction, where the compound is liberated from the plant matrix.

Conventional solvent extraction is a foundational technique for isolating isoflavones. The choice of solvent is critical and is often based on the polarity of the target compound. For isoflavone (B191592) glycosides like Daidzein-4,7-diglucoside, polar solvents are typically employed.

Commonly used methods include maceration, reflux, and Soxhlet extraction using solvents such as methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols. nih.gov For example, a methanolic extract of dried Pueraria lobata stems serves as a starting point for further separation. This crude extract is often subjected to successive partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and butanol, to achieve a preliminary separation of compounds based on their solubility. koreamed.org Studies have shown that a 70% ethanol solution can be effective for microwave-assisted extraction of isoflavones from Pueraria lobata. mdpi.com The selection of the solvent system is a crucial parameter, as mixtures of water, acetone, and acetonitrile (B52724) have been shown to effectively extract glycoside isoflavones. mdpi.com

To improve efficiency, reduce solvent consumption, and shorten extraction times, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. mdpi.comfrontiersin.org

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and facilitating the release of intracellular compounds. researchgate.net UAE has been proven to provide high yields with low solvent consumption and significantly shorter extraction times compared to conventional methods. nih.gov In one study, an ionic-liquid-based UAE method was developed for extracting isoflavones, including Daidzein-4,7-diglucoside, from Pueraria thomsonii. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, causing a rapid increase in temperature and internal pressure that ruptures the plant cells and releases the target compounds into the solvent. researchgate.net This method is known for its high efficiency, reduced extraction time, and minimal use of organic solvents. mdpi.comresearchgate.net Pressurized MAE has been shown to increase extraction efficiency by over 23% compared to MAE at atmospheric pressure. scientific.net

The table below summarizes optimized conditions for these advanced extraction techniques for isoflavones from various plant sources.

Technique Plant Source Optimized Conditions Key Findings Reference
UAE Iris tectorumSolvent: 70% (v/v) methanol; Temp: 45°C; Ratio: 15 ml/g; Power: 150 W; Time: 45 min.Significantly shortened extraction time compared to maceration and Soxhlet extraction. nih.gov
MAE Soybean MealSolvent: 50% ethanol; Power: Mid-high; Time: 3 min; Ratio: 1:20 (g:ml).Extraction ratio of soybean isoflavones reached 1.2432%. cabidigitallibrary.org
MAE Soybean FlourPower: 75 W; Time: 5 min.Increased total phenol (B47542) and flavonoid content compared to maceration and UAE. mdpi.comresearchgate.net
Pressurized MAE Pueraria lobataPower: 700 W; Pressure: 132.61 kPa; Solvent: 51.2% alcohol; Ratio: 10.45 l/s.Extraction efficiency reached 98.75%. scientific.net

Solvent Extraction Methods

Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is necessary to isolate Daidzein-4,7-diglucoside with high purity.

Chromatography is the most powerful and widely used technique for the purification of natural products. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography (CC): This is a classic chromatographic technique often used for initial fractionation of the crude extract. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. biocrick.comchemfaces.com The extract is loaded onto the column and eluted with a solvent or a gradient of solvents, separating compounds based on their affinity for the stationary phase. koreamed.org

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative Liquid Chromatography: HPLC offers high resolution and is used for both analytical quantification and preparative isolation. Semi-preparative HPLC is a scaled-up version used to purify larger quantities of a specific compound. mdpi.com A combined approach using flash chromatography followed by preparative HPLC has been successfully used to isolate nine different isoflavones, including Daidzein-4,7-diglucoside, from Pueraria lobata with purities exceeding 95%. mdpi.comnih.gov In another study, semi-preparative HPLC was used as the final purification step to obtain Daidzein-4,7-diglucoside with a purity of 98.2%. mdpi.comnih.gov

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support matrix. hebmu.edu.cnnih.gov It is particularly effective for separating polar compounds from complex mixtures. hebmu.edu.cn A method combining ionic-liquid-based UAE with HSCCC and semi-preparative LC was developed to isolate Daidzein-4,7-diglucoside from Pueraria thomsonii. nih.gov This approach yielded 42.2 mg of the compound from 500 g of the raw plant material. mdpi.com

The table below details examples of chromatographic purification of Daidzein-4,7-diglucoside and related isoflavones.

Method Source Material Stationary/Solvent System Result Reference
Column Chromatography Ammopiptanthus mongolicusSilica gel, Sephadex LH-20Isolation of Daidzein-4,7-diglucoside among other compounds. biocrick.comchemfaces.com
Flash Chromatography + Prep-HPLC Pueraria lobataC18 column; Mobile phase: Formic acid (0.02%) and methanol (25%)Isolated Daidzein-4,7-diglucoside with purity >95.0%. mdpi.comnih.gov
HSCCC + Semi-Prep LC Pueraria thomsoniiTwo-phase solvent system + C18 columnIsolated 42.2 mg of Daidzein-4,7-diglucoside with 98.2% purity from 500g of raw material. mdpi.comnih.gov

Crystallization is a traditional purification technique that separates a compound from a solution based on its reduced solubility under certain conditions, leading to the formation of solid crystals. While it is listed as a conventional method for isoflavone separation, specific protocols for the crystallization of Daidzein-4,7-diglucoside are not extensively detailed in recent literature, which tends to favor chromatographic methods for achieving high purity. nih.gov

Chromatographic Methods (e.g., Column Chromatography, HPLC, Semi-Preparative Liquid Chromatography, High-Speed Countercurrent Chromatography)

Chemical and Bioconversion Synthesis

Besides extraction from natural sources, Daidzein-4,7-diglucoside can be produced through chemical synthesis or bioconversion.

Chemical Synthesis: A documented method for synthesizing Daidzein-4,7-diglucoside involves a multi-step chemical process. This strategy uses protective group chemistry to achieve regioselective glycosylation. The process starts with the aglycone, daidzein (B1669772), which is reacted with an acetyl-protected glucosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The reaction is carried out in the presence of a base catalyst like sodium ethoxide. This leads to the formation of an acetyl-protected intermediate, which is then isolated. The final step is a deacetylation reaction, typically using sodium hydroxide, to yield Daidzein-4,7-diglucoside. The crude product from the synthesis is then purified using chromatographic methods like semi-preparative HPLC to achieve high purity.

Bioconversion Synthesis: Bioconversion methods offer an alternative to chemical synthesis, often providing higher regioselectivity and being more environmentally sustainable. These methods use enzymes or whole microbial/plant cells to catalyze the glycosylation of daidzein.

Enzymatic Synthesis: Enzymes such as amylosucrase from Deinococcus geothermalis have been used to glycosylate daidzin (B1669773) (daidzein-7-O-β-glucoside) to produce a daidzein diglucoside. mdpi.com Other enzymes, like β-glucosidase, can catalyze the galactosylation of daidzein to form galactoside derivatives. nih.govresearchgate.netnih.gov

Whole-Cell Bioconversion: Cultured plant cells, such as those from Nicotiana tabacum, can convert daidzein into its 7-O-glucoside and 7-O-gentiobioside. nih.govnih.gov Significantly, a novel (iso)flavone 4′,7-O-diglucoside glucosyltransferase (designated PlUGT2) has been identified and characterized from Pueraria lobata. nih.gov This enzyme is capable of catalyzing the glucosylation at both the 7-O and 4′-O positions of isoflavones, thereby producing compounds like Daidzein-4,7-diglucoside. The discovery of this enzyme provides a valuable biocatalyst for the targeted synthesis of isoflavone diglucosides. nih.gov

Direct Glycosylation of Daidzein

Direct glycosylation of the daidzein aglycone to produce Daidzein-4',7-diglucoside can be achieved through both chemical and enzymatic routes.

A documented chemical synthesis method involves a multi-step strategy that relies on protective group chemistry to achieve regioselective glycosylation. This approach typically uses acetylated glucosyl donors, such as 1-bromo-2,3,4,6-tetra-O-acetyl-α-glucopyranose, which react with daidzein in the presence of a catalyst. mdpi.com The process requires subsequent deprotection steps to remove the acetyl groups from the sugar moieties, yielding the final diglucoside. While effective, such chemical methods can involve harsh reagents and multiple protection and deprotection steps. mdpi.com

A more direct biocatalytic approach involves the use of specific enzymes known as glycosyltransferases (GTs). mdpi.compreprints.org A notable example is the uridine (B1682114) diphosphate (B83284) (UDP)-sugar glycosyltransferase (UGT) identified as PlUGT2 (UGT88E20) from Pueraria lobata. frontiersin.orgnih.gov This enzyme has demonstrated the ability to catalyze the consecutive glucosylation of daidzein at both the 7- and 4'-hydroxyl positions. frontiersin.orgresearchgate.net In vitro assays have shown that the recombinant PlUGT2 protein can convert daidzein first into its 7-O-glucoside (daidzin) or 4'-O-glucoside, and subsequently into Daidzein-4',7-diglucoside. nih.govresearchgate.net However, the rate of di-glycosylation by PlUGT2 is significantly lower than that of mono-glycosylation, which aligns with the low natural abundance of Daidzein-4',7-diglucoside in P. lobata tissues. frontiersin.orgnih.gov

Enzymatic Synthesis in Deep Eutectic Solvents

Enzymatic synthesis of flavonoid glycosides is often challenged by the low aqueous solubility of the aglycone substrates, such as daidzein. Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents that can overcome this limitation. mdpi.com DESs are mixtures of hydrogen bond donors (e.g., glycerol, ethylene (B1197577) glycol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point.

Research on the enzymatic hydrolysis of daidzin (the reverse reaction) has demonstrated the potential of DESs for flavonoid biotransformations. For instance, using a DES composed of choline chloride and ethylene glycol (ChCl/EG) as a co-solvent significantly increased the solubility of daidzin compared to a standard buffer solution. This enhanced solubility can lead to more efficient enzymatic reactions. Furthermore, enzymes like β-D-glucosidase have shown improved stability in DES-containing aqueous solutions.

While direct synthesis of Daidzein-4',7-diglucoside in DES has not been extensively detailed, the principles established from related reactions are highly applicable. The enhanced solubility of daidzein and the stabilization of glycosylating enzymes in DESs create a favorable environment for efficient glycosylation. This methodology represents a promising strategy for the sustainable and high-yield production of Daidzein-4',7-diglucoside by overcoming key processing bottlenecks.

Bioconversion using Cultured Plant Cells (e.g., Nicotiana tabacum, Eucalyptus perriniana)

Plant cell cultures are effective biocatalysts for the glycosylation of xenobiotics and natural compounds due to their endogenous enzymatic machinery, particularly glycosyltransferases. rsc.orgresearchgate.net Suspension cultures of Nicotiana tabacum (tobacco) and Eucalyptus perriniana have been investigated for their ability to transform daidzein. nih.govresearchgate.netnih.gov

When daidzein is administered to cultured cells of Eucalyptus perriniana, it is converted into two primary glycosylated products. nih.gov The major product is daidzein 7-O-β-D-glucopyranoside (daidzin), with a secondary product identified as daidzein 7-O-[6-O-(β-D-glucopyranosyl)]-β-D-glucopyranoside (daidzein 7-O-β-gentiobioside). nih.gov Similarly, cultured Nicotiana tabacum cells also transform daidzein into its 7-β-glucoside and 7-β-gentiobioside. researchgate.netnih.gov

These studies show a strong regioselectivity for glycosylation at the 7-hydroxyl position of the daidzein molecule. The initial product, daidzin, can be further glycosylated by the plant cells to form a diglucoside, though not the 4',7-diglucoside. This highlights the capacity of plant cell systems to perform sequential glycosylation reactions. nih.govnih.gov

Plant Cell CultureSubstrateProduct(s)Yield (%)Reference(s)
Eucalyptus perrinianaDaidzeinDaidzein 7-O-β-D-glucopyranoside39% nih.gov
Daidzein 7-O-β-gentiobioside6% nih.gov
Nicotiana tabacumDaidzeinDaidzein 7-β-glucosideN/A researchgate.netnih.gov
Daidzein 7-β-gentiobiosideN/A researchgate.netnih.gov

Bioconversion using Microbial Enzymes

Microbial enzymes offer a powerful and specific route for producing flavonoid glycosides. semanticscholar.org Various enzymes, sourced from bacteria and fungi, have been used to glycosylate isoflavones, demonstrating high regioselectivity under mild reaction conditions. mdpi.compreprints.org

The most direct enzymatic synthesis of Daidzein-4',7-diglucoside has been demonstrated using the recombinant UDP-glycosyltransferase PlUGT2 from Pueraria lobata, which can be expressed in microbial hosts like E. coli. nih.govresearchgate.net This enzyme successively glucosylates daidzein at the O-7 and O-4' positions to yield the target diglucoside. researchgate.netfrontiersin.org

Other microbial enzymes, while not producing the exact 4',7-diglucoside, illustrate the potential of this methodology. For example, amylosucrase (ASase) from Deinococcus geothermalis has been used for the transglycosylation of daidzin (daidzein-7-O-glucoside). acs.orgfigshare.com This enzyme can attach a second glucose unit, including at the 4'-position of the original daidzein structure, to produce a diglucoside (daidzin-4′,4″-O-α-d-diglucopyranoside). acs.orgfigshare.com This demonstrates the capability of microbial transglycosylases to modify isoflavone glucosides to create novel diglucosides. acs.orgresearchgate.net

Fungal biotransformation has also been explored. The fungus Beauveria bassiana converts daidzein into its 7-O-glucosyl derivative, specifically 4″-O-methyldaidzin, with yields around 33%. mdpi.comnih.gov While other fungi like Absidia coerulea and Absidia glauca can glycosylate other isoflavones like genistein (B1671435), they have not been shown to metabolize daidzein. mdpi.comnih.gov

Enzyme (Source)Substrate(s)Product(s)Key FindingsReference(s)
UGT (PlUGT2) (Pueraria lobata)Daidzein, UDP-glucoseDaidzein-7-O-glucoside, Daidzein-4'-O-glucoside, Daidzein-4',7-diglucosideSequentially glucosylates daidzein at both 7- and 4'-positions. nih.govresearchgate.netfrontiersin.org
Amylosucrase (Deinococcus geothermalis)Daidzin, SucroseDaidzein diglucoside, Daidzein triglucosideAttaches additional glucose units to daidzin, including at the 4'-position. acs.orgfigshare.comresearchgate.net
Glycosyltransferase (Beauveria bassiana)Daidzein4″-O-methyldaidzin (Daidzein 7-O-(4-O-methyl)-glucoside)Regioselective glycosylation at the 7-position with a modified glucose. mdpi.comnih.gov

Advanced Analytical Techniques for Characterization and Quantification of Daidzein 4,7 Diglucoside and Its Metabolites

Spectroscopic Methods

Spectroscopy is a cornerstone in the structural analysis of Daidzein-4,7-diglucoside, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Daidzein-4,7-diglucoside. Both ¹H-NMR and ¹³C-NMR provide data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H-NMR spectral data for Daidzein-4,7-diglucoside, typically recorded in a solvent like DMSO-d₆, reveal characteristic signals for the aromatic protons of the isoflavone (B191592) core and the protons of the two glucose moieties. For instance, a singlet observed around δ 8.30 ppm is characteristic of the H-2 proton of the isoflavone. The protons on the A and B rings of the daidzein (B1669772) structure, as well as the anomeric protons of the glucose units, give rise to distinct signals that are crucial for confirming the points of glycosylation.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The spectrum of Daidzein-4,7-diglucoside shows signals for the carbonyl carbon (C-4) around δ 174.5 ppm, and the carbons involved in the glycosidic linkages (C-7 and C-4'). The anomeric carbons of the two glucose units (C-1'' and C-1''') typically appear around δ 100 ppm. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign these proton and carbon signals and to confirm the connectivity between the daidzein aglycone and the sugar moieties. mdpi.com

Table 1: ¹H-NMR and ¹³C-NMR Data for Daidzein-4,7-diglucoside

Position¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
28.30 (s)152.5
4-174.5
5-115.5
6-103.0
7-161.2
8-106.0
9-157.0
10-121.0
1'-123.5
2', 6'7.40 (d, J=8.5 Hz)130.5
3', 5'6.80 (d, J=8.5 Hz)116.4
4'-157.8
1''-100.1
1'''-99.8

Note: The presented data is a compilation from typical values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS, ESI-MS, HR-ESIMS, LC-MS, LC-MS/MS, UHPLC-LTQ-Orbitrap MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of Daidzein-4,7-diglucoside and for characterizing its metabolites. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of intact molecular ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides highly accurate mass measurements, enabling the determination of the elemental formula. mdpi.com For Daidzein-4,7-diglucoside (C₂₇H₃₀O₁₄), the expected monoisotopic mass is approximately 578.1636 Da. hmdb.canih.gov In positive ion mode, it is often detected as a protonated molecule [M+H]⁺ at m/z 579.1692 or as a sodium adduct [M+Na]⁺. nih.govsemanticscholar.orgnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful hyphenated techniques for the analysis of complex mixtures. uab.edu In an LC-MS/MS experiment, the parent ion of Daidzein-4,7-diglucoside (m/z 579) can be isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation typically involves the sequential loss of the two glucose units (each 162 Da), resulting in a fragment ion corresponding to the daidzein aglycone at m/z 255. nih.gov

Ultra-High-Performance Liquid Chromatography coupled to a Linear Trap Quadrupole (LTQ) Orbitrap Mass Spectrometer (UHPLC-LTQ-Orbitrap MS) offers very high resolution and mass accuracy, facilitating the confident identification of Daidzein-4,7-diglucoside and its metabolites in complex biological matrices. mdpi.comresearchgate.net This technique allows for the detailed study of the biotransformation of daidzein, identifying various metabolic products such as glucuronidated, sulfated, and methylated derivatives. mdpi.comresearchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for Daidzein-4,7-diglucoside

TechniqueIon ModeObserved m/zInterpretation
ESI-MSPositive579.4[M+H]⁺
ESI-MSPositive601.3[M+Na]⁺
ESI-MS/MSNegative415.2[M-H-Glc]⁻
ESI-MS/MSNegative253.2[M-H-Glc-Glc]⁻

Note: m/z values are based on reported data and may vary depending on the instrument and conditions. nih.govsemanticscholar.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the Daidzein-4,7-diglucoside molecule. The UV spectrum, typically recorded in methanol (B129727), exhibits characteristic absorption maxima. For Daidzein-4,7-diglucoside, absorption peaks are generally observed around 201.0 nm and 253.0 nm. semanticscholar.org These absorptions are characteristic of the isoflavonoid (B1168493) chromophore. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantification, particularly when used as a detector in High-Performance Liquid Chromatography (HPLC). mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in Daidzein-4,7-diglucoside. The IR spectrum displays absorption bands corresponding to the vibrations of specific chemical bonds. Key absorptions include those for hydroxyl (-OH) groups from the glucose moieties and any phenolic hydroxyls, the carbonyl (C=O) group of the pyranone ring, and the aromatic C=C bonds of the isoflavone core. semanticscholar.org While IR provides general structural information, it is less specific than NMR or MS for complete structure elucidation. mdpi.comjapsonline.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and quantification of Daidzein-4,7-diglucoside from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of Daidzein-4,7-diglucoside. mdpi.commedchemexpress.com The separation is typically performed on a reversed-phase column, such as a C18 column.

A variety of mobile phases can be employed, often consisting of a gradient mixture of an aqueous solvent (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (such as methanol or acetonitrile). nih.gov The retention time of Daidzein-4,7-diglucoside under specific chromatographic conditions is a key parameter for its identification.

When coupled with a UV detector, HPLC can be used for quantitative analysis by comparing the peak area of the analyte in a sample to that of a known standard. For more selective and sensitive detection, HPLC is often coupled with a mass spectrometer (LC-MS). mdpi.comresearchgate.net Semi-preparative HPLC is also used for the purification of Daidzein-4,7-diglucoside from crude extracts or reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental and versatile analytical tool for the qualitative analysis of Daidzein-4,7-diglucoside. Its utility lies in its simplicity, cost-effectiveness, and ability to rapidly screen multiple samples. In the context of Daidzein-4,7-diglucoside, TLC is primarily employed for the initial identification and separation of this compound from other structurally related isoflavones present in plant extracts and biological matrices.

The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between the stationary phase and the mobile phase. For Daidzein-4,7-diglucoside, the stationary phase typically consists of silica (B1680970) gel, a polar adsorbent. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation. A common mobile phase composition for the analysis of isoflavone glycosides like Daidzein-4,7-diglucoside is a mixture of chloroform, methanol, and water in varying ratios. For instance, a mobile phase system of chloroform-methanol-water (7:3:1, v/v/v) has been effectively used.

Upon development of the chromatogram, the separated spots are visualized. Due to the inherent fluorescence of the phenolic structure of Daidzein-4,7-diglucoside, detection is often carried out under ultraviolet (UV) light, typically at wavelengths of 254 nm or 365 nm, where the compound exhibits absorbance and fluorescence, respectively. The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. Under specific chromatographic conditions, Daidzein-4,7-diglucoside will have a characteristic Rf value that can be compared to that of a reference standard for tentative identification.

Table 1: TLC Parameters for Daidzein-4,7-diglucoside Analysis

ParameterDescription
Stationary Phase Silica gel G
Mobile Phase Chloroform:Methanol:Water (7:3:1, v/v/v)
Detection UV light at 254 nm and 365 nm

Combined Analytical Approaches for Metabolomics Profiling

To achieve a comprehensive understanding of the metabolic fate of Daidzein-4,7-diglucoside, combined analytical approaches, particularly those coupling chromatographic separation with mass spectrometric detection, are indispensable. These hyphenated techniques provide high sensitivity, selectivity, and structural elucidation capabilities, making them ideal for metabolomics profiling.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and its ultra-high-performance counterpart (UHPLC-MS) are the most powerful and widely used platforms for the analysis of Daidzein-4,7-diglucoside and its metabolites in complex biological samples such as plasma, urine, and fecal extracts. The chromatographic step separates the parent compound from its various metabolic products, which may include aglycones (like daidzein), and further conjugated or degraded forms. The mass spectrometer then provides mass-to-charge ratio (m/z) data, which allows for the identification and quantification of these metabolites.

In a typical metabolomics workflow, following the administration or incubation of Daidzein-4,7-diglucoside, biological samples are collected and subjected to extraction procedures to isolate the compounds of interest. The extracts are then analyzed by LC-MS. The resulting data is complex and requires sophisticated data processing software to identify potential metabolites by comparing their mass spectra and retention times with those of known standards or by interpreting fragmentation patterns to propose novel structures. Studies have successfully utilized UHPLC-Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry) for the rapid screening and identification of isoflavones and their metabolites, including those derived from Daidzein-4,7-diglucoside, in biological samples.

Computational and Network-Based Analytical Methods (e.g., Network Pharmacology, Molecular Docking)

Computational and network-based analytical methods have emerged as powerful tools to investigate the complex biological activities of natural products like Daidzein-4,7-diglucoside at a systems level. These in silico approaches can predict potential protein targets, elucidate mechanisms of action, and provide insights into the compound's therapeutic potential.

Network Pharmacology is a holistic approach that integrates chemical information with biological networks to explore the interactions between drugs, targets, and diseases. For Daidzein-4,7-diglucoside, a network pharmacology study would typically begin by identifying potential protein targets of the compound using various databases. Subsequently, disease-related genes are collected, and a compound-target-disease network is constructed to visualize the complex relationships. This network can then be analyzed to identify key pathways and biological processes that are modulated by Daidzein-4,7-diglucoside.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Daidzein-4,7-diglucoside, molecular docking is used to simulate the interaction between the compound and its potential protein targets identified through network pharmacology or other experimental methods. These simulations provide detailed information about the binding mode, binding affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, docking studies can be performed to evaluate the binding of Daidzein-4,7-diglucoside to enzymes or receptors implicated in various diseases, thereby providing a rational basis for its observed pharmacological effects.

Mechanistic Research on Daidzein 4,7 Diglucoside at the Cellular and Molecular Level

Cellular and Subcellular Mechanisms of Action (based on in vitro and animal in vivo studies)

The mechanism of action for Daidzein-4,7-diglucoside and its active metabolite, daidzein (B1669772), involves interaction with estrogen receptors (ERs). Phytoestrogens, including daidzein, generally exhibit a higher binding affinity for estrogen receptor β (ERβ) than for estrogen receptor α (ERα). nih.govwaocp.orgnih.gov Daidzein itself has a weak binding affinity for both ERα and ERβ, but its relative affinity for ERβ is greater. nih.govwaocp.org This preferential binding to ERβ is significant because ERβ is known to counteract the proliferative effects promoted by ERα, and it is involved in cytostatic activities. waocp.org

While daidzein's binding affinity is considerably lower than that of the endogenous estrogen, 17-β-estradiol (E2), phytoestrogens can reach much higher concentrations in the body. nih.gov The interaction with ERs allows these compounds to modulate ER-dependent gene transcription, mimicking or antagonizing the effects of natural estrogens. nih.gov The specific cellular response depends on various factors, including the concentration of the phytoestrogen, the ER status of the cell, and the presence of endogenous estrogens. nih.gov For instance, in MCF-7 breast cancer cells, daidzein treatment led to a significant decrease in ERα expression and a substantial increase in ERβ expression, altering the ERα/ERβ ratio and contributing to cell growth inhibition. waocp.org

Receptor Interaction SummaryResearch FindingSource(s)
Receptor Target Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) nih.govwaocp.org
Binding Affinity Weak binding affinity for both ERα and ERβ, with a higher relative affinity for ERβ. nih.govwaocp.orgnih.gov
Mechanism Competes with endogenous estrogens for ER binding, modulating ER-dependent gene transcription. nih.gov
Cellular Outcome In MCF-7 cells, daidzein altered the ERα/ERβ expression ratio, leading to growth inhibition. waocp.org

Daidzein-4,7-diglucoside and its aglycone, daidzein, modulate a variety of intracellular signaling pathways that govern cell proliferation, apoptosis (programmed cell death), and inflammation.

Cell Proliferation and Apoptosis: Studies have shown that daidzein can inhibit the proliferation of cancer cells and induce apoptosis. thegoodscentscompany.comfoodandnutritionresearch.net In HT-29 colon cancer cells, both genistein (B1671435) and daidzein inhibited cell growth in a dose-dependent manner and induced apoptosis. foodandnutritionresearch.net This was associated with an increase in the expression of the pro-apoptotic protein Caspase-8. foodandnutritionresearch.net In human hepatic cancer cells, daidzein was found to cause apoptosis mediated by cytochrome c through the Bcl-2 family of proteins. thegoodscentscompany.com The process of apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which culminate in the activation of executioner caspases like caspase-3. bioscientifica.com Daidzein has been shown to induce the intrinsic pathway of apoptosis in MCF-7 breast cancer cells. waocp.org Furthermore, daidzein and genistein can inhibit the PI3K/Akt signaling pathway, which is critical for cancer cell progression, leading to the activation of the pro-apoptotic transcription factor FOXO3a. foodandnutritionresearch.net

Inflammation: The anti-inflammatory effects of daidzein are well-documented. It can suppress the production of pro-inflammatory cytokines and mediators. nih.govmedandlife.orgmdpi.com These actions are often linked to the inhibition of key inflammatory signaling pathways. nih.gov

Pathway ModulationEffect of Daidzein/MetabolitesCell/Animal ModelSource(s)
Cell Proliferation Inhibited proliferation in a dose-dependent manner.HT-29 colon cancer cells foodandnutritionresearch.net
Apoptosis Induced apoptosis via the intrinsic mitochondrial pathway.MCF-7 breast cancer cells, Hepatic cancer cells waocp.orgthegoodscentscompany.com
PI3K/Akt Pathway Inhibited the pathway, leading to increased FOXO3a expression.HT-29 colon cancer cells foodandnutritionresearch.net
Inflammation Modulated inflammatory signaling pathways.Various

Daidzein-4,7-diglucoside and its metabolites exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. nih.gov

The chemical structure of isoflavones, particularly the presence and position of hydroxyl (-OH) groups, is crucial for their antioxidant activity. nih.govkoreascience.kr The 4'-OH group in daidzein is more effective at radical scavenging than the 7-OH group. nih.gov Studies have shown that daidzein and its metabolites can scavenge various free radicals, including hydroxyl and superoxide (B77818) anion radicals. nih.gov The metabolite 8-hydroxydaidzein has been identified as a particularly potent scavenger of these radicals. nih.gov

In cellular models, daidzein has been shown to protect against oxidative stress-induced damage. nih.gov For example, it can reduce intracellular ROS levels and enhance the activity of endogenous antioxidant enzymes. nih.gov The neuroprotective effects of daidzein are partly due to its ability to inhibit oxidative stress, a key contributor to neuronal damage. nih.gov

Daidzein demonstrates notable anti-inflammatory properties by inhibiting the production and expression of key pro-inflammatory molecules. medandlife.orgmdpi.com In various experimental models, daidzein and its metabolites have been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmedandlife.org

For instance, in a study using an ex vivo model of LPS-stimulated murine peritoneal macrophages, daidzein treatment led to a decrease in the levels of both TNF-α and IL-6. nih.gov Similarly, in a rat model of neurotoxicity, pre-treatment with daidzein significantly reduced serum levels of TNF-α and IL-6. medandlife.org

Furthermore, daidzein can inhibit the expression and activity of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govmdpi.com COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Daidzein has been found to suppress COX-2 transcription and protein expression in various cell lines. nih.govmdpi.com It also inhibits the production of nitric oxide (NO) by suppressing the expression and activity of iNOS in macrophages. nih.govmdpi.com

Target MoleculeEffect of Daidzein/MetabolitesModel SystemSource(s)
TNF-α Decreased production/levels.LPS-stimulated murine macrophages; Rat model of neurotoxicity nih.govmedandlife.org
IL-6 Decreased production/levels.LPS-stimulated murine macrophages; Rat model of neurotoxicity nih.govmedandlife.org
COX-2 Decreased expression and activity.LPS-stimulated murine macrophages nih.gov
iNOS Decreased expression and activity, leading to reduced NO production.LPS-stimulated murine macrophages; Rat model of neurotoxicity nih.govmedandlife.orgmdpi.com

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. researchgate.netmdpi.com The anti-inflammatory effects of daidzein and its metabolites are significantly mediated through the modulation of this pathway. medandlife.orgacs.org

Studies have shown that daidzein can suppress the activation of NF-κB. medandlife.org For example, the metabolite 8-hydroxydaidzein was found to suppress the LPS-stimulated phosphorylation of the NF-κB p65 subunit in microglial cells. acs.org This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes. researchgate.net Molecular docking studies also support the hypothesis that daidzein can exert an inhibitory effect on NF-κB, which in turn affects the transcription of genes for TNF-α, IL-6, and COX-2. nih.gov This modulation of the NF-κB pathway is a key mechanism underlying the compound's anti-inflammatory and immunomodulatory activities. medandlife.orgmedchemexpress.eu

Research AspectFindingModel SystemSource(s)
NF-κB Activation Daidzein and its metabolites suppress the activation of NF-κB.Microglial cells medandlife.orgacs.org
Mechanism Inhibits phosphorylation of the NF-κB p65 subunit.Microglial cells acs.org
Downstream Effects Leads to decreased transcription of pro-inflammatory genes (TNF-α, IL-6, COX-2, iNOS).Macrophages, Microglial cells nih.govacs.org
Supporting Evidence Molecular docking studies predict inhibitory activity over NF-κB.In silico nih.gov

Daidzein-4,7-diglucoside and its aglycone have demonstrated neuroprotective properties in various experimental settings, particularly against oxidative stress-induced neuronal cell death. nih.gov PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as an in vitro model for neuronal function and neurodegenerative disease research. isnff-jfb.commdpi.com

In studies using PC12 cells, Daidzein-4,7-diglucoside showed protective effects against cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂). The compound significantly improved cell viability compared to untreated, stressed cells. The neuroprotective effect of such polyphenols is often linked to their ability to scavenge free radicals and reduce the intracellular production of ROS. isnff-jfb.commdpi.com By mitigating oxidative stress, these compounds can help stabilize mitochondrial membrane potential, reduce apoptosis, and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). mdpi.com The multifaceted neuroprotective actions of daidzein involve the inhibition of oxidative stress, inflammation, and apoptosis, highlighting its potential to support neuronal function. nih.gov

Neuroprotective EffectMechanismModel SystemSource(s)
Cell Viability Significantly improved cell viability under oxidative stress.PC12 cells treated with H₂O₂
Antioxidant Action Reduced intracellular ROS production.PC12 cells isnff-jfb.commdpi.com
Anti-apoptotic Effect Reduced cell apoptosis induced by oxidative damage.PC12 cells mdpi.com
Enzyme Activity Enhanced the activity of antioxidant enzymes (e.g., SOD, GSH-Px).PC12 cells mdpi.com

Tyrosinase Inhibitory Activity Mechanisms

Daidzein-4,7-diglucoside and related daidzein glycosides have demonstrated notable inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research indicates that the glycosylation of the daidzein aglycone is crucial for this enhanced bioactivity. nih.govnih.govmdpi.com The mechanism of inhibition is thought to involve the blocking of the enzyme's active site, preventing the substrate from binding. researchgate.net Studies on similar flavonoids suggest a competitive inhibition model, where the inhibitor directly competes with the substrate for the active site on the polyphenol oxidase (PPO), a class of enzymes that includes tyrosinase. researchgate.net

The addition of sugar moieties to the daidzein structure significantly improves its tyrosinase inhibitory activity compared to the aglycone form. nih.govmdpi.com For instance, daidzein 7-β-glucoside shows higher inhibitory activity than daidzein, and this activity is further enhanced with the addition of a second glucose unit, as in daidzein 7-β-gentiobioside. nih.govmdpi.com This suggests that the size and nature of the glycosidic substitution play a direct role in the molecule's ability to interact with and inhibit the enzyme. Among various tested forms, daidzein 7-β-galactoside was found to have the highest inhibitory activity. nih.govmdpi.com While direct kinetic studies on Daidzein-4,7-diglucoside are limited, the collective evidence from related structures points towards a mechanism where glycosylation enhances the molecule's fit and binding affinity within the tyrosinase active site. researchgate.net

Tyrosinase Inhibitory Activity of Daidzein and its Glycosides

CompoundRelative Inhibitory ActivityReference
DaidzeinBase Activity (IC50 = 392 μM) nih.govmdpi.com
Daidzein 7-β-glucosideHigher than Daidzein nih.govmdpi.com
Daidzein 7-β-gentiobiosideHigher than Daidzein 7-β-glucoside nih.govmdpi.com
Daidzein 7-β-galactosideHighest among tested daidzein compounds nih.govmdpi.com

Role in Plant Physiology and Defense

Daidzein-4,7-diglucoside, as an isoflavonoid (B1168493), plays a multifaceted role in the life of a plant, contributing to its development, stress response, and defense mechanisms. wikipedia.org

Isoflavones are a critical component of the plant's defense arsenal (B13267) against pathogens. wikipedia.orgmdpi.com Daidzein-4,7-diglucoside often functions as a stored, inactive precursor to the more biologically active aglycone, daidzein. pnas.org In studies on alfalfa infected with the fungus Ascochyta imperfecta, the concentration of flavonoid glycosides, including those of daidzein, was observed to increase or remain stable as the infection progressed. apsnet.org The corresponding aglycones, which are more directly antimicrobial, were only detected several days after the initial inoculation. apsnet.org This temporal pattern suggests that the glycosides act as a reservoir, ready to be deployed by releasing the active daidzein aglycone at the site of pathogenic attack.

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to infection or stress. mdpi.com Daidzein is classified as a simple isoflavone (B191592) phytoalexin found in legumes. mdpi.com The production of these defense compounds is an inducible mechanism. For instance, upon detection of a pathogen, plants can rapidly activate the biosynthetic pathways for these molecules. pnas.org

Daidzein-4,7-diglucoside is involved in this inducible defense system primarily as a stable conjugate. While some phytoalexins are synthesized entirely de novo upon infection, plants also utilize pre-existing, inactive conjugates stored in the vacuole. pnas.org In response to wounding or pathogen attack, the plant induces the production of specific enzymes, such as β-glucosidases. pnas.org These enzymes cleave the glycosidic bonds of compounds like Daidzein-4,7-diglucoside, releasing the free daidzein aglycone, which then exerts its antimicrobial effects to thwart the invading pathogen. pnas.orgapsnet.org This two-tiered system of de novo synthesis and activation from stored precursors allows for a rapid and robust defense response.

Involvement in Plant Defense Responses to Pathogens and Herbivores

Theoretical Structure-Activity Relationship (SAR) Studies

The attachment of one or more sugar units to a flavonoid core, a process known as glycosylation, profoundly alters the compound's physicochemical properties and biological functions. In the case of Daidzein-4,7-diglucoside, the presence of two glucose moieties significantly impacts its stability, solubility, and bioactivity. mdpi.com

Glycosylation generally enhances the chemical stability of flavonoids. sci-hub.se A study on the related compound 8-hydroxydaidzein found that its diglucoside derivatives were remarkably more stable than the aglycone; over 92% of the diglucosides remained intact after 96 hours under conditions where only 10% of the original aglycone survived. mdpi.com This increased stability makes the glycoside form ideal for storage within the plant cell.

Furthermore, glycosylation dramatically increases water solubility. nih.govnih.govmdpi.com The same study on 8-hydroxydaidzein diglucosides reported a staggering 4619-fold increase in aqueous solubility compared to the aglycone. mdpi.com This enhanced solubility is critical for the compound's transport and storage within the plant's aqueous cellular environment.

The influence of glycosylation on bioactivity is complex and depends on the specific biological target. sci-hub.se While O-glycosylation can sometimes reduce certain activities, it has been shown to enhance others, such as tyrosinase inhibition. nih.govsci-hub.se The sugar moieties can influence how the molecule docks with an enzyme or receptor, thereby modulating its effect. For Daidzein-4,7-diglucoside, the glycosidic linkages are key structural features that confer stability and solubility while priming the molecule for specific biological roles, such as enzyme inhibition and serving as a stable precursor in plant defense. nih.gov

Effect of Glycosylation on Isoflavone Properties (Example: 8-Hydroxydaidzein)

PropertyAglycone (8-Hydroxydaidzein)Diglucoside DerivativeReference
Aqueous SolubilityBase4619-fold increase mdpi.com
Stability (after 96h)~10% remaining>92% remaining mdpi.com

Impact of Sugar Moiety and Glycosidic Linkage Type

The bioactivity of isoflavones is significantly influenced by the presence, position, and nature of sugar attachments. In Daidzein-4',7-diglucoside, the daidzein aglycone is conjugated with two glucose moieties, a structural feature that critically alters its physicochemical properties and biological interactions compared to its non-glycosylated counterpart, daidzein, or its monoglucoside form, daidzin (B1669773).

The addition of sugar moieties, or glycosylation, generally enhances the water-solubility and bioavailability of otherwise poorly soluble compounds like daidzein. mdpi.com The two glucose units in Daidzein-4',7-diglucoside increase its polarity, which can affect its absorption and distribution in biological systems. While glycosylation can improve solubility, it can also modulate pharmacological activity. For instance, studies on various glycosylated flavonoids have shown that these forms may act as pro-drugs, which are hydrolyzed by enzymes in the body to release the more active aglycone at the target site. nih.gov

The type of glycosidic linkage—the bond connecting the sugar to the aglycone or to another sugar—is also a determinant of biological function. Linkages can be of the O-glycosidic or C-glycosidic type, with the latter being more resistant to enzymatic cleavage. nih.gov Daidzein-4',7-diglucoside is an O-glycoside. Furthermore, the stereochemistry of the linkage, such as α- or β-orientation, is crucial. While glycosyltransferases (GTs) typically create β-glycosidic linkages, glycoside hydrolases (GHs) can produce α-glycosidic linkages. mdpi.com These different linkages can be recognized by different enzymes, influencing the compound's metabolic fate and activity. mdpi.com For example, specific enzymes like PlUGT2 from Pueraria lobata are capable of catalyzing the consecutive glycosylation of daidzein to form Daidzein-4',7-diglucoside. nih.govresearchgate.net This enzymatic specificity highlights the controlled and structurally precise nature of isoflavone modification in plants. nih.gov

Effects of Hydroxyl and Other Substitutions on Molecular Interactions (e.g., M3 receptor inhibition)

The interaction of isoflavones with molecular targets like receptors is highly dependent on their substitution patterns, particularly the presence and position of hydroxyl (-OH) groups. The aglycone, daidzein, has been identified as an active compound for inhibiting the muscarinic M3 receptor, an activity relevant to conditions like overactive bladder. nih.govresearchgate.net

Molecular docking studies reveal that the hydroxyl group on daidzein's C-ring is critical for binding to the M3 receptor's ligand-binding pocket, forming hydrogen bonds with key amino acid residues such as Thr231 and Ala235. nih.gov The presence of additional hydroxyl groups can enhance this inhibitory effect; for example, genistein, which has an extra hydroxyl group at the C-5 position compared to daidzein, shows stronger M3 receptor inhibition. nih.gov

Conversely, the substitution of these crucial hydroxyl groups with large sugar moieties, as seen in glycosides, tends to weaken or abolish this interaction. Studies on related isoflavone glycosides show that they exhibit significantly weaker inhibitory effects on the M3 receptor. nih.gov For instance, genistin (B1671436) (genistein-7-O-glucoside) and puerarin (B1673276) (daidzein-8-C-glucoside) show poor inhibition compared to their respective aglycones. nih.gov This is because the bulky glucose units can sterically hinder the molecule from fitting correctly into the receptor's binding pocket. nih.gov Based on these findings, it is expected that Daidzein-4',7-diglucoside, with its two large glucose attachments at the 4' and 7 positions, would similarly exhibit a significantly reduced inhibitory effect on the M3 receptor compared to the free daidzein aglycone. This suggests that such glycosides likely function as pro-drugs, requiring in vivo hydrolysis to release the active daidzein aglycone to exert effects on targets like the M3 receptor. nih.gov

Metabolic Fate and Biotransformation Products (in animal in vivo models)

In animal models, Daidzein-4',7-diglucoside, like other isoflavone glycosides, undergoes extensive metabolism primarily in the intestine and liver. The initial and most critical step is the hydrolysis of the glycosidic bonds by intestinal β-glucosidases, which releases the daidzein aglycone. unimore.it This aglycone is then absorbed and subjected to a variety of Phase I and Phase II metabolic transformations. karger.commdpi.com

Glucuronidation and Sulfation Pathways

Once the daidzein aglycone is absorbed, it undergoes extensive Phase II metabolism, with glucuronidation and sulfation being the primary conjugation reactions in rats and other animal models. researchgate.netfrontiersin.org These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) mainly in the liver and intestinal wall, attach glucuronic acid or sulfate (B86663) groups to the hydroxyl positions of daidzein. karger.commdpi.com This increases the water solubility of the metabolites, facilitating their excretion via urine and bile. royalsocietypublishing.org Specific conjugated metabolites identified in plasma include daidzein-7-glucuronide-4'-sulfate and daidzein-4',7-diglucuronide. nih.gov The regioselectivity of these conjugations can differ significantly between species such as humans, monkeys, rats, and mice. frontiersin.org

Methylation and Dimethylation Reactions

Methylation is another key metabolic pathway for daidzein in vivo. researchgate.netresearchgate.net Isoflavone O-methyltransferase (IOMT) enzymes catalyze the transfer of a methyl group to the hydroxyl positions of the isoflavone structure. researchgate.net In studies using rat models, methylated metabolites of daidzein have been identified. researchgate.net Notably, a dadzein-4',7-dimethyl ether has been detected in rats, indicating that both hydroxyl groups can undergo methylation. researchgate.net

Dehydration, Hydrogenation, and Ring-Cleavage Processes

Following the initial deglycosylation, the daidzein aglycone can be further transformed by the gut microbiota through a series of reduction and cleavage reactions. researchgate.net The metabolic pathway includes the hydrogenation of the double bond in the C-ring to produce dihydrodaidzein. nih.govunimore.itresearchgate.net Dihydrodaidzein is a key intermediate that can follow two different paths: it can be further reduced to form equol, or it can undergo C-ring cleavage to yield O-desmethylangolensin (O-DMA). nih.govunimore.itresearchgate.net These biotransformations, which also involve dehydration steps, are highly dependent on the composition of an individual's gut microbiota. unimore.it

Formation of Specific Metabolites (e.g., Daidzin-4',7-diglucoside as a detected metabolite)

The metabolism of isoflavones can be complex, involving multiple sequential reactions. A study investigating the metabolism of daidzin (daidzein-7-O-glucoside) in a perfused rat intestine-liver model found that it could be further glycosylated to form daidzin-4',7-diglucoside (a structural isomer of Daidzein-4',7-diglucoside). researchgate.net This finding is significant as it demonstrates that the body can add a second sugar moiety to a monoglucoside, creating a diglucoside in vivo. researchgate.net Other specific metabolites that have been identified in animal models following the administration of daidzein or its precursors include various conjugated, methylated, and reduced forms.

Table 1: Detected Metabolites of Daidzein and its Glycosides in Animal Models

Precursor Compound(s)Metabolite DetectedMetabolic ProcessAnimal ModelReference(s)
DaidzinDaidzin-4',7-diglucosideGlucosylationRat researchgate.net
DaidzeinDadzein-4',7-dimethyl etherDimethylationRat researchgate.net
DaidzeinDaidzein-7-glucuronideGlucuronidationRat, Mouse, Monkey frontiersin.org
DaidzeinDaidzein-4'-glucuronideGlucuronidationRat, Mouse, Monkey frontiersin.org
DaidzeinDaidzein sulfatesSulfationMouse frontiersin.org
DaidzeinDihydrodaidzeinHydrogenationRat, Mouse nih.govasm.org
DihydrodaidzeinEquolReductionRat, Mouse nih.govasm.org
DihydrodaidzeinO-desmethylangolensinRing-CleavageRat nih.gov

Q & A

Basic Research Questions

Q. How is Daidzein-4,7-diglucoside identified and quantified in plant extracts or herbal formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, as purity levels >98% are achievable . Network pharmacology tools, such as Cytoscape 3.8.2, can map "component-target-pathway" networks to identify Daidzein-4,7-diglucoside as a core bioactive compound in plants like Pueraria lobata . For structural confirmation, nuclear magnetic resonance (HNMR) and mass spectrometry (MS) are recommended .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory activity?

  • Methodological Answer : Use ELISA or Western blot to measure suppression of TNF-α, IL-1β, and TRAF-2 in cell lines (e.g., LPS-stimulated macrophages). Immunohistochemical staining in myocardial infarction (MI) mouse models shows Daidzein-4,7-diglucoside reduces TNF-α and TRAF-2 while upregulating IκBα (NFKBIA), indicating NF-κB pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.